Product packaging for 2-Phenyl-2H-benzotriazole(Cat. No.:CAS No. 1916-72-9)

2-Phenyl-2H-benzotriazole

Cat. No.: B159050
CAS No.: 1916-72-9
M. Wt: 195.22 g/mol
InChI Key: XJRLKUOFBZMRBR-UHFFFAOYSA-N
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Description

2-Phenyl-2H-benzotriazole (CAS 1916-72-9) is a benzotriazole derivative with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound serves as a versatile chemical scaffold and privileged structure in medicinal chemistry and biomedical research . It has demonstrated significant and diverse biological activities, making it a valuable compound for investigative purposes. Recent research has identified specific this compound derivatives as promising antiviral agents. For instance, 5,6-dichloro-substituted analogues have shown potent activity against the Hantaan virus (HTNV), an orthohantavirus, exhibiting EC50 values in the low micromolar range and representing a ten-fold increase in potency compared to the broad-spectrum antiviral ribavirin . Furthermore, the benzotriazole core is frequently investigated for its antimicrobial properties. Derivatives have been synthesized and evaluated against a range of Gram-positive bacteria, with some compounds showing efficacy comparable to established antibiotics like linezolid, particularly against resistant strains . Beyond its direct biological roles, the this compound structure is also a valuable building block in organic synthesis. It can act as a synthetic auxiliary and is used in the formation of more complex molecules, such as peptidomimetic macrocycles, through methodologies like N-acylbenzotriazole chemistry . The physical and chemical properties of this compound include a boiling point of approximately 359.3°C, a flash point of 171.1°C, and a computed LogP of 2.42 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B159050 2-Phenyl-2H-benzotriazole CAS No. 1916-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLKUOFBZMRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172693
Record name 2H-Benzotriazole, 2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-72-9
Record name 2H-Benzotriazole, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Benzotriazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 2h Benzotriazole and Its Derivatives

Established Synthetic Pathways for the 2-Phenyl-2H-benzotriazole Core

Diazotization-Based Cyclization Routes

A traditional and widely employed method for synthesizing the this compound core involves a multi-step sequence starting from o-nitroaniline and a phenol (B47542) derivative. This pathway can be broken down into the following key transformations:

Diazotization: o-Nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C) to form the corresponding diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a phenol derivative in an alkaline medium. This electrophilic aromatic substitution reaction yields an azo intermediate.

Reductive Cyclization: The crucial step involves the reduction of the nitro group and subsequent cyclization to form the benzotriazole (B28993) ring. This is commonly achieved using reducing agents such as sodium dithionite (B78146) or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, followed by acid-catalyzed cyclization.

An alternative reductive cyclization approach for an o-nitrophenylazohydroxyphenyl precursor involves a two-step reduction. The first reduction is carried out with hydrazine (B178648) hydrate (B1144303) in a biphasic system with a phase-transfer catalyst to form a benzotriazole-N-oxide intermediate. The second reduction with zinc powder and sulfuric acid yields the final 2-(2-hydroxyphenyl)-2H-benzotriazole.

Palladium-Catalyzed C-H Amination of Azoarenes

A more modern and atom-economical approach to the 2-aryl-2H-benzotriazole scaffold is through palladium-catalyzed C-H amination of azoarenes. This method utilizes a transition-metal catalyst to directly form a C-N bond on the aromatic ring. acs.orgnih.gov The reaction typically proceeds via substrate-directed ortho C-H amination of azoarenes using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the nitrogen source in the presence of a palladium catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgnih.gov The proposed mechanism involves an intermolecular ortho-azidation, forming a C-N bond, followed by an intramolecular N-N bond formation through the nucleophilic attack of one of the azo nitrogen atoms onto the ortho-azide group, leading to cyclization and the expulsion of a nitrogen molecule. acs.orgnih.gov

Catalyst SystemNitrogen SourceKey Features
Pd/TBHPTMSN₃Direct C-H amination, atom-economical. acs.orgnih.gov
[Cp*RhCl₂]₂/AgNTf₂PhI(OAc)₂Rhodium-catalyzed, though can be economically less viable. acs.org

Condensation and Related Cyclization Reactions

Condensation reactions provide another avenue for the synthesis of the this compound core. One such method involves the reaction of o-phenylenediamine (B120857) with specific reagents. For instance, the reaction of o-phenylenediamine with sodium nitrite in acetic acid leads to the formation of the benzotriazole ring.

Another approach involves the condensation of diazotized o-nitroaniline with p-ethylphenol to form an azo dye, which is then reduced using zinc powder in a sodium hydroxide (B78521) solution to yield 2-(2-hydroxy-5-ethylphenyl)-2H-benzotriazole. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for specific applications. This can be achieved by introducing various substituents onto either the benzotriazole or the phenyl ring.

Introduction of Amino, N-Methyl Amino, and Acetamido Groups

The introduction of nitrogen-containing functional groups, such as amino, N-methyl amino, and acetamido groups, onto the ortho position of the phenyl ring has been explored to study their effects on the photophysical properties of the resulting dyes. researchgate.netx-mol.comscispace.com These derivatives are often synthesized to investigate intramolecular hydrogen bonding between the benzotriazole nitrogen and the ortho-substituent. researchgate.netx-mol.comscispace.com

A general strategy for synthesizing these compounds involves starting with appropriately substituted anilines. For example, to synthesize 2-(1H-benzo[d] acs.orgCurrent time information in Bangalore, IN.nih.gov-triazol-1-yl)-N-(substituted phenyl) acetamide (B32628) derivatives, 1H-benzo[d] acs.orgCurrent time information in Bangalore, IN.nih.gov-triazole is reacted with 2-chloro-N-(substituted phenyl) acetamide in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF. researchgate.netsu.edu.ly The 2-chloro-N-(substituted phenyl) acetamide precursors are themselves synthesized by reacting a substituted aniline (B41778) with dichloroacetyl chloride. su.edu.ly

SubstituentSynthetic Approach
AminoReduction of a corresponding nitro derivative.
N-Methyl AminoReductive amination or N-alkylation of an amino-substituted precursor.
AcetamidoAcetylation of an amino-substituted precursor using acetic anhydride (B1165640) or acetyl chloride. researchgate.netx-mol.comscispace.com

Halogenation and Other Electrophilic Functionalizations

Halogenation is a common electrophilic substitution reaction performed on the this compound scaffold. The benzotriazole ring can undergo electrophilic substitution reactions, allowing for the introduction of halogen atoms like bromine and chlorine. For instance, bromination can be achieved using N-bromosuccinimide (NBS), often in the presence of an initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. researchgate.net

The synthesis of halogenated derivatives is of interest for their potential biological activities. researchgate.net For example, 2-[4-[bis(2-acetoxyethyl)amino]-2-(acetylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-5) was synthesized from Disperse Blue 79:1 by reduction with sodium hydrosulfite followed by chlorination with sodium hypochlorite. nih.gov

Furthermore, other electrophilic functionalizations such as nitration can also be performed on the benzotriazole ring system.

ReactionReagents and Conditions
BrominationN-bromosuccinimide (NBS), AIBN, CCl₄, reflux. researchgate.net
ChlorinationSodium hypochlorite. nih.gov
NitrationNitric acid.

Preparation of Hydroxyphenyl-Substituted Analogues

The introduction of hydroxyl groups onto the phenyl ring of this compound is crucial for the UV-absorbing properties of these compounds. The synthesis of these analogues, such as 2-(2',4'-dihydroxyphenyl)-2H-benzotriazole, typically involves a multi-step process commencing with the formation of an azo dye intermediate.

A common and well-established method is the reductive cyclization of a 2-nitro-2'-hydroxy-azobenzene precursor. google.com This process can be broken down into two primary stages:

Azo Coupling: The synthesis begins with the diazotization of a substituted 2-nitroaniline (B44862) in an acidic aqueous solution. The resulting diazonium salt is then coupled with a phenol derivative, such as resorcinol, to form the corresponding 2-nitro-(2',4'-dihydroxyphenyl)azobenzene intermediate. google.com Other examples of intermediates formed through this route include 2-nitro-(2'-hydroxy,4'-aminophenyl)azobenzene and 2-nitro-4-chloro-(2',4'-dihydroxyphenyl)azobenzene. google.com

Reductive Cyclization: The nitro group of the azo dye intermediate is then selectively reduced to an amine, which subsequently undergoes intramolecular cyclization to form the benzotriazole ring. Various reducing agents can be employed for this step, including zinc powder in an alcoholic sodium hydroxide solution, zinc with ammonia (B1221849) or hydrochloric acid, and alkali metal or ammonium (B1175870) sulfides. google.com Catalytic hydrogenation is another effective method, often utilizing catalysts such as platinum sulfide, platinum, or palladium in the presence of a base, an acid, and a hydroxylic solvent. googleapis.com

To improve the yield and purity of the final product, a method involving the protection of the hydroxyl groups on the phenol ring prior to reductive cyclization has been developed. google.com The protecting groups are chosen such that they are not removed during the ring closure step and can be subsequently cleaved to yield the desired hydroxyphenyl-substituted this compound. google.com

Precursor 1 (Aniline)Precursor 2 (Phenol)Intermediate Azo DyeFinal ProductReference
2-NitroanilineResorcinol2-Nitro-(2',4'-dihydroxyphenyl)azobenzene2-(2',4'-Dihydroxyphenyl)-2H-benzotriazole google.com
2-Nitro-4-chloroanilineResorcinol2-Nitro-4-chloro-(2',4'-dihydroxyphenyl)azobenzene2-(5-Chloro-2,4-dihydroxyphenyl)-2H-benzotriazole google.com
2-Nitroaniline4-Aminophenol2-Nitro-(2'-hydroxy,4'-aminophenyl)azobenzene2-(4-Amino-2-hydroxyphenyl)-2H-benzotriazole google.com

Synthesis of Vinyl and Isopropenyl Derivatives for Polymer Incorporation

To permanently incorporate the UV-stabilizing properties of 2-phenyl-2H-benzotriazoles into polymeric materials, derivatives bearing polymerizable functional groups like vinyl and isopropenyl moieties are synthesized. uctm.edu These monomers can then be copolymerized with other monomers to create polymers with built-in UV protection.

The synthesis of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) can be achieved through a seven-step process starting from o-nitroaniline. researchgate.net A key part of this synthesis involves the transformation of an ethyl group into a vinyl group. The general sequence is as follows:

Diazotization of o-nitroaniline.

Coupling with p-ethylphenol to form an azo dye.

Reduction of the azo compound to yield 2-(2-hydroxy-5-ethylphenyl)-2H-benzotriazole.

Acetylation of the hydroxyl group.

Bromination of the ethyl group using N-bromosuccinimide (NBS) to form a bromoethyl intermediate. researchgate.netresearchgate.net

Dehydrobromination of the bromoethyl intermediate to create the vinyl group. researchgate.netresearchgate.net

Hydrolysis of the acetyl group to regenerate the free hydroxyl group. researchgate.net

An alternative and improved three-step process for synthesizing vinylhydroxyphenyl derivatives has also been reported, which involves the bromination of an acetylated precursor followed by dehydrobromination. researchgate.net

The synthesis of 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) starts with 2-(2-hydroxy-5-acetylphenyl)-2H-benzotriazole. prepchem.com This starting material is first reacted with a methyl Grignard reagent (methylmagnesium bromide), which adds to the acetyl group to form a tertiary alcohol. researchgate.net Subsequent dehydration of this alcohol, often using potassium hydrogen sulfate, yields the desired isopropenyl group. researchgate.netprepchem.com

Starting MaterialKey ReagentsIntermediateFinal ProductReference
2-(2-Hydroxy-5-ethylphenyl)-2H-benzotriazoleAcetic anhydride, NBS, Triethylamine2-[2-Acetoxy-5-(1-bromoethyl)phenyl]-2H-benzotriazole2-(2-Hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) researchgate.net
2-(2-Hydroxy-5-acetylphenyl)-2H-benzotriazoleMethylmagnesium bromide, Potassium hydrogen sulfate2-[2-Hydroxy-5-(2-hydroxy-2-propyl)phenyl]-2H-benzotriazole2-(2-Hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) researchgate.netprepchem.com
2-(2,4-Dihydroxyphenyl)-benzotriazoleAcryloyl chloride-2-(2-Hydroxy-4-acryloyl)-2H-benzotriazole researchgate.net

Synthesis of Mutagenic 2-Phenylbenzotriazole Derivatives

Certain derivatives of 2-phenylbenzotriazole, often found as environmental contaminants originating from the textile industry, have been identified as potent mutagens. oup.comnih.gov The synthesis of these compounds, such as the PBTA (phenylbenzotriazole-type) series, typically originates from dinitrophenylazo dyes. oup.comoup.com

A general synthetic pathway for these mutagenic derivatives involves two key steps:

Reduction of Azo Dyes: The precursor dinitrophenylazo dyes, such as Disperse Blue 291 and Disperse Blue 373, are reduced to form the corresponding benzotriazole structure. oup.com This reduction is commonly carried out using reagents like iron powder in the presence of magnesium chloride or with sodium hydrosulfite. oup.comresearchgate.net This step converts the dinitrophenylazo moiety into a substituted aminobenzotriazole. For example, Disperse Blue 291 is reduced to form 2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino-7-bromo-2H-benzotriazole (the non-chlorinated precursor to PBTA-7). oup.com

Chlorination: The resulting aminobenzotriazole derivative is then chlorinated to produce the final mutagenic compound. This is typically achieved by reacting the intermediate with a chlorinating agent like sodium hypochlorite. oup.comresearchgate.net This step introduces a chlorine atom onto the benzotriazole ring system, a structural feature common in many potent PBTA mutagens.

For instance, the mutagen PBTA-1 , identified as 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole, is synthesized from its corresponding azo dye precursor through reduction and subsequent chlorination. nih.gov Similarly, PBTA-2 , which is 2-[2-(acetylamino)-4-[N-(2-cyanoethyl)ethylamino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole, is synthesized via the same reaction sequence from its respective azo dye. nih.gov

Precursor Azo DyeReduction ReagentChlorination ReagentFinal Mutagenic ProductReference
Disperse Blue 291Iron powder/MgCl2Sodium hypochlorite2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-7) oup.com
Disperse Blue 373Iron powder/MgCl2Sodium hypochlorite2-[2-(acetylamino)-4-(diallylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-8) oup.com
2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[bis(2-methoxyethyl)amino]-4-methoxyacetoanilideSodium hydrosulfiteSodium hypochlorite2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-1) nih.gov
2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[N-(2-cyanoethyl)ethylamino]-4-methoxyacetoanilideSodium hydrosulfiteSodium hypochlorite2-[2-(acetylamino)-4-[N-(2-cyanoethyl)ethylamino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-2) nih.gov

Structural Elucidation and Conformational Analysis of 2 Phenyl 2h Benzotriazole Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for the structural analysis of 2-phenyl-2H-benzotriazole derivatives in both solution and solid states. researchgate.net The chemical shifts and coupling constants of the NMR signals provide detailed insights into the electronic environment and connectivity of the atoms within the molecule. researchgate.net For instance, in derivatives with substituents on the phenyl ring, the ¹³C NMR chemical shifts of the ortho-phenyl carbons can indicate the degree of twisting around the bond connecting the phenyl and benzotriazole (B28993) rings. mdpi.com A significant difference between the chemical shifts of the ortho- and meta-carbons is observed in unhindered, planar molecules like this compound. mdpi.com In solution, the pyridine-like nitrogen atoms (N-1 and N-3) of the benzotriazole ring typically show a single chemical shift, indicating a symmetric electronic environment. mdpi.com

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (ppm) in CDCl₃
H-4, H-77.95 (dd, J = 6.6, 3.1 Hz)
H-5, H-67.48 (dd, J = 6.6, 3.1 Hz)
H-2', H-6'8.21 (dd, J = 8.1, 1.7 Hz)
H-3', H-5'7.55 (t, J = 7.7 Hz)
H-4'7.46 (t, J = 7.4 Hz)

Data sourced from select scientific literature.

Table 2: ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm) in CDCl₃
C-4, C-7118.2
C-5, C-6127.5
C-3a, C-7a144.7
C-2'120.4
C-4'129.2
C-3'129.8
C-1'138.8

Data sourced from select scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound derivatives. researchgate.net The vibrational frequencies of the chemical bonds provide a characteristic fingerprint of the molecule. For example, in derivatives containing an acetamido group, the IR spectrum will show absorption bands corresponding to the N-H and C=O stretching vibrations. researchgate.net The structures of newly synthesized benzotriazole derivatives are often confirmed using a combination of spectroscopic methods, including IR spectroscopy. researchgate.netsu.edu.ly

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its analogs. researchgate.netsu.edu.ly It provides a precise measurement of the mass-to-charge ratio of the molecular ion, confirming the identity of the synthesized compound. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is fundamental to understanding the electronic transitions within this compound systems. These compounds and their derivatives are known for their strong absorption in the UV region. rsc.org For instance, 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives exhibit strong absorption between 330–360 nm. rsc.org The position and intensity of the absorption bands can be influenced by substituents on the aromatic rings and the solvent polarity. x-mol.com In some derivatives, absorption bands can be assigned to HOMO-LUMO transitions with partial charge-transfer characteristics. researchgate.netx-mol.com

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of molecules in the solid state. researchgate.net This technique has been instrumental in determining the molecular conformation of this compound and its derivatives, including precise bond lengths, bond angles, and torsion angles. researchgate.netcsic.es

X-ray analysis of this compound reveals a planar molecular conformation. researchgate.netcsic.es The twisting angle between the benzotriazole and phenyl rings is minimal, measured at 1.1(2)°. csic.es The molecule crystallizes in the Pnma space group. csic.es In contrast, the introduction of bulky substituents, such as methyl groups in the ortho positions of the phenyl ring, leads to a non-planar conformation. For example, in 2-(2,4-dimethylphenyl)-2H-benzotriazole, the twisting angle between the two aromatic systems is a significant 48.12(6)°. researchgate.netcsic.es

Table 3: Selected X-ray Crystallographic Data for this compound

Parameter Value
Crystal SystemOrthorhombic
Space GroupPnma
Z4
Twisting Angle (Benzotriazole-Phenyl)1.1(2)°

Data sourced from Molecules 2007, 12, 2201-2214. csic.es

Molecular Conformation and Planarity in Ground and Excited States

The conformation of this compound systems, particularly the degree of planarity between the benzotriazole and phenyl rings, is a critical determinant of their photophysical properties.

In its ground electronic state (S₀), this compound adopts a planar conformation. researchgate.net This planarity is largely maintained in the first excited singlet (S₁) and triplet (T₁) states. researchgate.net The introduction of ortho-methyl groups on the phenyl ring disrupts this planarity in both the ground and first triplet states. researchgate.net Interestingly, 2-(2-methylphenyl)-2H-benzotriazole, which is non-planar in the ground state, regains planarity in its first excited singlet state (S₁). researchgate.net

The planarity of the molecule plays a crucial role in the efficiency of intersystem crossing (ISC), the process of transitioning from a singlet to a triplet excited state. In the planar this compound, ISC is negligible. researchgate.net This suggests that planar conformations contribute to higher photostability by minimizing the population of the reactive triplet state. researchgate.net The rotation of the two aromatic systems around the connecting single bond is influenced by a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance from substituents, which can force a twisted conformation. nih.gov

Twisting Angles between Aromatic Systems

The parent compound, this compound, has been shown through X-ray diffraction analysis to adopt a nearly planar molecular conformation in the crystalline state. mdpi.comresearchgate.netcsic.es The twisting angle between the benzotriazole and phenyl ring systems is minimal, reported to be just 1.1(2)º. mdpi.comcsic.es This planarity suggests a significant degree of electronic delocalization between the two aromatic rings in the ground state. researchgate.net

In contrast, the introduction of substituents, particularly at the ortho positions of the phenyl ring, induces a significant deviation from planarity. A notable example is 2-(2,4-dimethylphenyl)-2H-benzotriazole, where X-ray diffraction reveals a substantial twisting angle of 48.12(6)º between the benzotriazole ring and the dimethylphenyl group. mdpi.comcsic.es This pronounced twist is a direct consequence of steric hindrance between the ortho-methyl group and the benzotriazole ring system.

Computational studies corroborate these experimental findings. Geometry optimization calculations using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to determine the lowest energy conformations. For 2-(2,4-dimethylphenyl)-2H-benzotriazole, calculations at the HF/6-31G** level predicted a twisting angle of -47.91º, which is in excellent agreement with the experimental X-ray data. mdpi.comcsic.es The B3LYP/6-31G** DFT level yielded a slightly smaller angle of -35.52º. mdpi.comcsic.es

CompoundMethodTwisting Angle (°)Reference
This compoundX-ray Diffraction1.1(2) mdpi.comcsic.es
2-(2,4-Dimethylphenyl)-2H-benzotriazoleX-ray Diffraction48.12(6) mdpi.comcsic.es
ab initio HF/6-31G -47.91 mdpi.comcsic.es
DFT B3LYP/6-31G-35.52 mdpi.comcsic.es

Influence of Substituents on Molecular Geometry

As established, ortho-substituents on the phenyl ring force the molecule out of a planar conformation. Introducing even a single methyl group at an ortho position causes the aromatic systems to lose their coplanarity. researchgate.net This is a compromise to relieve the steric strain between hydrogen atoms on the benzotriazole ring and the ortho-substituent on the phenyl ring. mdpi.com For instance, both 2-(2-methylphenyl)-2H-benzotriazole and 2-(2,4-dimethylphenyl)-2H-benzotriazole adopt non-planar conformations in their ground states due to this steric hindrance. researchgate.net

While steric effects are dominant, electronic effects of substituents also play a role. Electron-donating groups on the benzotriazole ring can increase the basicity of the nitrogen atoms, which in turn can strengthen the intramolecular hydrogen bond in derivatives like 2-(2-hydroxyphenyl)benzotriazoles. paint.org Conversely, electron-withdrawing groups can weaken this bond. paint.org These electronic modifications can subtly influence bond lengths and angles within the molecule, although the major conformational driver remains the steric profile of ortho-substituents. In systems without ortho-substituents, the central 2-phenyl-4,7-bis(phenylethynyl)-2H-benzo[d] acs.orgnih.govnih.govtriazole unit is found to be planar, with dihedral angles close to 0°. csic.es

CompoundSubstitution PatternKey Geometric FeatureReference
This compoundUnsubstitutedNearly planar (Twist angle ~1.1°) mdpi.comresearchgate.net
2-(2-Methylphenyl)-2H-benzotriazoleSingle ortho-methyl groupNon-planar researchgate.net
2-(2,4-Dimethylphenyl)-2H-benzotriazoleortho- and para-methyl groupsHighly non-planar (Twist angle ~48.1°) mdpi.com

Intramolecular Hydrogen Bonding in 2-(2-Phenyl)benzotriazole Derivatives

Intramolecular hydrogen bonding (IMHB) is a defining structural feature in specific derivatives of this compound, most notably in the 2-(2-hydroxyphenyl)benzotriazole (HBzT) class of compounds. acs.orgnih.gov This internal hydrogen bond is crucial to their function as UV absorbers and photostabilizers.

In HBzT derivatives, a strong IMHB forms between the hydrogen of the phenolic hydroxyl group (the donor) and one of the nitrogen atoms of the benzotriazole ring (the acceptor). paint.orgacs.org This interaction creates a six-membered chelate ring, which holds the molecule in a relatively planar conformation essential for its photophysical properties. csic.es The existence of this IMHB is the basis for an efficient energy-dissipating mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

Studies have shown that for HBzTs, an equilibrium exists between a "closed" conformation, where the IMHB is intact, and an "open" conformation, where the hydrogen bond is broken. acs.orgresearchgate.net This equilibrium is sensitive to the environment; in polar solvents, the equilibrium can shift towards the open form as the molecule forms intermolecular hydrogen bonds with the solvent. researchgate.netacs.org The presence and strength of the IMHB can also be modulated by substituents. Alkyl groups ortho to the hydroxyl group (at the 3'-position of the phenyl ring) can sterically shield the IMHB, making it less susceptible to disruption by polar solvents. nih.gov

Beyond the well-studied O-H···N bonds in HBzTs, other types of IMHB have been investigated. A series of 2-(2-aminophenyl)benzotriazole derivatives have been synthesized that exhibit N-H···N intramolecular hydrogen bonds between the amino group on the phenyl ring and the benzotriazole system. researchgate.net DFT calculations and NMR spectra confirmed the formation of this hydrogen bond in the ground state. researchgate.net

Derivative ClassHydrogen Bond DonorHydrogen Bond AcceptorType of IMHBReference
2-(2-Hydroxyphenyl)benzotriazoles (HBzTs)Phenolic -OHBenzotriazole NitrogenO-H···N paint.orgacs.org
2-(2-Aminophenyl)benzotriazolesAmino -NHBenzotriazole NitrogenN-H···N researchgate.net
2-(2-Acetamidophenyl)benzotriazolesAmido -NHBenzotriazole NitrogenN-H···N researchgate.net

Photophysical and Photochemical Investigations of 2 Phenyl 2h Benzotriazole Systems

Electronic Excited States and Transitions

The absorption of light by 2-phenyl-2H-benzotriazole systems elevates them to electronically excited states, initiating a series of events that are crucial to their function. The nature of these excited states and the transitions between them are fundamental to understanding their photophysical properties.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Transitions and Charge-Transfer Features

The electronic transitions in this compound derivatives are predominantly characterized by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many derivatives, particularly those with amino or other electron-donating groups on the phenyl ring, these HOMO-LUMO transitions exhibit a partial charge-transfer (CT) character. researchgate.netx-mol.com This means that upon excitation, there is a significant shift of electron density from one part of the molecule (the electron donor, typically the substituted phenyl ring) to another (the electron acceptor, the benzotriazole (B28993) moiety).

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these features. For instance, in fluorene-based donor-acceptor copolymers containing benzotriazole units, the HOMO is largely located on the electron-rich fluorene (B118485) units, while the LUMO is concentrated on the electron-deficient benzotriazole units, confirming the charge-transfer nature of the excitation. mdpi.com The energy levels of the HOMO and LUMO can be modulated by synthetic modifications, such as the introduction of different substituents, which in turn influences the absorption and emission properties of the molecule. mdpi.commdpi.com

In some complex systems, the primary electronic transition involves orbitals other than the HOMO and LUMO. For example, in certain hybrid molecules of 1,8-naphthalimide (B145957) and 2-(2-hydroxyphenyl)-2H-benzotriazole, the S0–S1 transition was found to be a mix of HOMO→LUMO and HOMO−1→LUMO contributions, indicating a more complex electronic structure. rsc.org

Table 1: Frontier Molecular Orbital Characteristics of Selected Benzotriazole Derivatives

Compound/System HOMO Localization LUMO Localization Transition Character Reference
Amino-functionalized 2-phenyl-2H-benzotriazoles Phenyl group (donor) Benzotriazole moiety (acceptor) Partial charge-transfer researchgate.netx-mol.com
Fluorene-benzotriazole copolymers Fluorene unit (donor) Benzotriazole unit (acceptor) Intramolecular Charge Transfer (ICT) mdpi.com
1,8-naphthalimide-benzotriazole hybrid (1) Naphthalimide skeleton Naphthalimide skeleton π–π* rsc.org
1,8-naphthalimide-benzotriazole hybrid (2) Hybridized naphthalimide and benzotriazole Naphthalimide skeleton Intramolecular Charge Transfer rsc.org

Singlet and Triplet Excited State Dynamics

Upon absorption of a photon, a molecule is typically promoted to a singlet excited state (S1), where the spin of the excited electron is paired with the ground-state electron. libretexts.org From the S1 state, the molecule can relax through several pathways, including fluorescence (radiative decay back to the singlet ground state, S0) or non-radiative decay processes. libretexts.org

An alternative pathway from the S1 state is intersystem crossing (ISC) to a triplet excited state (T1). In a triplet state, the spins of the two unpaired electrons are parallel. libretexts.org This transition is formally spin-forbidden, making it less probable than singlet-singlet transitions. libretexts.org The energy of the triplet state is generally lower than the corresponding singlet state. libretexts.org

In the context of this compound systems, the dynamics of singlet and triplet states are crucial for their photostabilizing action. For many of these compounds, particularly those designed as UV absorbers, the lifetime of the excited singlet state is extremely short. tandfonline.com For instance, picosecond flash photolysis studies on copolymers of 2(2-hydroxy-5-vinylphenyl)2H-benzotriazole and methyl methacrylate (B99206) revealed a very short singlet lifetime of approximately 25 picoseconds, with little to no triplet state formation. tandfonline.com This rapid deactivation of the S1 state is a key feature of their photostability.

In contrast, studies on related aromatic systems like phenylthiophenes have shown that efficient intersystem crossing to the triplet manifold can be a significant deactivation pathway, with rates influenced by substitution patterns. rsc.org While direct evidence for significant triplet state population in simple this compound is limited, understanding the competition between fluorescence, internal conversion, and intersystem crossing is essential for a complete picture of their photophysics.

Excited-State Deactivation Mechanisms

The ability of this compound derivatives to function as photostabilizers is intimately linked to their efficient non-radiative deactivation pathways from the excited state. These mechanisms allow for the safe dissipation of absorbed UV energy as heat, preventing photochemical reactions that could degrade the material they are designed to protect.

Excited-State Intramolecular Proton Transfer (ESIPT)

A primary deactivation mechanism for a large class of this compound derivatives, specifically those containing a hydroxyl group at the 2'-position of the phenyl ring (2-(2'-hydroxyphenyl)benzotriazoles), is Excited-State Intramolecular Proton Transfer (ESIPT). figshare.comacs.org Upon photoexcitation, an ultrafast transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring occurs. This process happens on a femtosecond timescale. nih.govnih.gov

The ESIPT process leads to the formation of a transient keto-tautomer, which is unstable in the excited state. pku.edu.cn This tautomer then undergoes rapid internal conversion to the ground state, often through a conical intersection, and the proton is transferred back to the hydroxyl group, restoring the original enol form. nih.govnih.gov This cyclic process efficiently dissipates the absorbed energy as heat with minimal fluorescence emission. nih.govnih.gov The efficiency of this non-radiative deactivation is often greater than 99%. nih.gov

Derivatives with intramolecular N–H···N hydrogen bonds, formed by placing amino or amido groups at the ortho position of the phenyl ring, also exhibit a similar non-radiative deactivation pathway involving ESIPT, resulting in weak fluorescence. researchgate.netx-mol.com

Table 2: Key Features of ESIPT in Hydroxyphenyl Benzotriazoles

Feature Description Reference
Prerequisite Intramolecular hydrogen bond (e.g., O-H···N) nih.gov
Process Proton transfer from donor (hydroxyl) to acceptor (triazole nitrogen) in the excited state alfa-chemistry.com
Timescale Ultrafast, on the order of femtoseconds to picoseconds tandfonline.comnih.govnih.gov
Intermediate Excited-state keto-tautomer pku.edu.cn
Deactivation Rapid internal conversion from the keto-tautomer excited state to the ground state nih.govnih.gov
Outcome Efficient dissipation of absorbed UV energy as heat, high photostability nih.gov

Twisted Intramolecular Charge Transfer (TICT)

In this compound derivatives that lack the intramolecular hydrogen bond necessary for ESIPT, an alternative deactivation mechanism involving a Twisted Intramolecular Charge Transfer (TICT) state can become significant. figshare.comacs.org The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties (the phenyl and benzotriazole rings), which is formed in the excited state. figshare.comacs.orgnih.gov

This twisting motion from a planar or near-planar ground state conformation to a twisted excited state facilitates charge separation and provides a non-radiative decay channel. figshare.comacs.org The formation of a TICT state is particularly favored in systems where steric hindrance forces a non-planar conformation even in the ground state. For example, adding a methyl group at the 6'-position of the phenyl ring promotes a non-coplanar arrangement and enhances deactivation via the TICT mechanism. figshare.comacs.org The efficiency of this quenching pathway can be further increased by enhancing the donor/acceptor properties of the respective rings. figshare.comacs.org In some cases, a long-lived TICT state has been identified as the species responsible for increased fluorescence in highly polar media. nih.gov

Internal Conversion Pathways

Internal conversion is a non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). For this compound systems, particularly the photostable 2-(2'-hydroxyphenyl) derivatives, internal conversion is an exceptionally rapid and efficient process that follows ESIPT. researchgate.netacs.org

Theoretical simulations have shown that after the initial proton transfer, the molecule undergoes further structural changes, including torsion of the aromatic rings and pyramidalization of a central nitrogen atom. nih.govnih.govacs.org These motions lead the molecule along a barrierless path on the excited-state potential energy surface to a conical intersection with the ground state. nih.govacs.org A conical intersection is a point where two potential energy surfaces meet, providing a highly efficient "funnel" for rapid, non-radiative decay back to the ground state. nih.gov

The presence of a nitrogen atom in the linkage between the phenyl and benzotriazole rings is thought to facilitate the rapid pyramidalization that leads to this conical intersection, contributing to the short excited-state lifetime and remarkable photostability of these compounds. nih.govacs.org

Intersystem Crossing (ISC) and Triplet State Quantum Yields

Intersystem crossing (ISC) is a photophysical process involving a transition from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process is crucial for applications such as photosensitization and photodynamic therapy. For the parent compound, this compound, which exhibits a planar molecular conformation in its ground and excited singlet states, the ISC process occurs to a negligible extent. researchgate.net The planarity of the molecule is a significant factor, and deviations from this planarity can markedly influence the effectiveness of ISC. researchgate.net

The introduction of bulky substituents, such as methyl groups in the ortho positions of the phenyl ring, forces the aromatic systems to lose coplanarity. researchgate.net This twisting of the molecular structure can enhance the efficiency of the ISC process. researchgate.net This suggests that non-planar forms of benzotriazole derivatives are more likely to generate triplet states via ISC than their planar counterparts. researchgate.net

The solvent environment also plays a critical role. In non-interacting solvents like hexane, highly photostable derivatives such as 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P) show no discernible transient signals upon laser excitation, indicating inefficient triplet state formation. capes.gov.br However, in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), strong transient absorptions are observed, which are attributed to the formation of triplet states. researchgate.netcapes.gov.br This is believed to result from the disruption of the intramolecular hydrogen bond by the solvent, which facilitates pathways leading to the triplet manifold. capes.gov.br While direct triplet state quantum yields for this compound are not widely reported due to the inefficiency of the process, studies on related systems highlight the structural and environmental factors that can enable it. For instance, iridium complexes incorporating a 2-phenyl-1,2,3-benzotriazole ligand have been shown to exhibit phosphorescence with quantum yields as high as 0.22 in solution, demonstrating that the benzotriazole moiety can be part of a system that efficiently populates the triplet state. nycu.edu.tw

Table 1: Factors Influencing Intersystem Crossing (ISC) in this compound Systems

Factor Observation Implication on ISC Reference(s)
Molecular Conformation Planar (unsubstituted) Negligible ISC researchgate.net
Non-planar (e.g., ortho-substituted) Enhanced ISC effectiveness researchgate.net
Solvent Environment Non-polar (e.g., hexane) No significant triplet formation observed capes.gov.br

Fluorescence Properties

The parent this compound, which lacks the intramolecular hydrogen bond characteristic of its photostabilizer analogues, is generally a weak fluorophore. researchgate.net However, its derivatives can exhibit notable fluorescence. A series of 2-(2-phenyl)benzotriazole derivatives featuring amino, N-methyl amino, and acetamido groups at the ortho position of the phenyl ring display weak fluorescence emissions with low quantum yields. researchgate.netx-mol.com This suggests that even with the introduction of these groups, non-radiative deactivation pathways remain significant. researchgate.netx-mol.com

The fluorescence emission of these derivatives typically appears in the blue to green region of the spectrum. For example, dye-doped polymer films containing certain amino-substituted derivatives emit visible light between 450 nm and 510 nm upon absorption in the UV range (360–400 nm). researchgate.netresearchgate.net The fluorescence quantum yields are often low but can be enhanced in a polymer matrix, where molecular motions and conformational changes are suppressed. researchgate.net In some cases, related 2´-hydroxybenzotriazole derivatives that are typically non-emissive in non-polar solvents can be induced to fluoresce in the blue region (around 410 nm) in polar solvents. nih.gov

Table 2: Fluorescence Properties of Selected this compound Derivatives

Compound/System Solvent/Matrix Emission Maxima (λₑₘ) Quantum Yield (Φf) Reference(s)
Amino/Amido-substituted 2-phenyl-benzotriazoles Various solvents - Weak / Low researchgate.netx-mol.com
Amino-substituted 2-phenyl-benzotriazoles Polymer film 450–510 nm Enhanced relative to solution researchgate.net
2-(2´-Hydroxy-3´,5´-di-t-amylphenyl)benzotriazole Polar solvents 410 nm - nih.gov

The fluorescence properties of this compound systems are highly sensitive to both chemical substitution and the surrounding environment.

Substituent Effects: The nature of the substituent on the phenyl ring significantly modulates emission. For instance, replacing an amino group with an acetamido group on a 2-(2-phenyl)benzotriazole dye can lead to stronger, unimodal fluorescence emissions. researchgate.netx-mol.com The electronic nature of these substituents, such as the electron-withdrawing character of the acetyl group, alters the energy levels and transition probabilities of the molecule. researchgate.net

Environmental Factors:

Solvent Polarity: The polarity of the solvent has a profound effect. In derivatives capable of forming intramolecular hydrogen bonds, such as 2-(2'-hydroxyphenyl)benzotriazole (TIN), blue fluorescence can be observed in polar solvents. researchgate.net This is because polar solvent molecules can form intermolecular hydrogen bonds, disrupting the internal hydrogen bond and enabling a radiative decay pathway that is otherwise quenched. researchgate.net In some amino-substituted derivatives, a switch from a non-polar solvent like chloroform (B151607) to a polar one like DMSO can cause a blue shift in the emission and a change from dual to single emission. researchgate.netx-mol.com

Polymer Matrix: Incorporating these dyes into a rigid polymer matrix can lead to enhanced luminescence. researchgate.net The constrained environment suppresses non-radiative decay pathways associated with molecular vibrations and rotations, thereby increasing the fluorescence quantum yield. researchgate.net

Dual emission is a phenomenon where a molecule emits light from two distinct excited states, resulting in a fluorescence spectrum with two peaks. This behavior has been observed in certain this compound derivatives. researchgate.netx-mol.com Specifically, derivatives with amino and N-methylamino groups at the ortho-phenyl position have been shown to exhibit faint but distinct dual emissions when dissolved in chloroform. researchgate.netx-mol.com

This dual fluorescence is attributed to emission from different excited states, including locally excited (LE) states and charge-transfer (CT) excited states. researchgate.net Upon photoexcitation, an intramolecular charge transfer can occur, creating a CT state that is often stabilized in non-polar or moderately polar solvents. The observed dual emission thus originates from both the initial LE state and the stabilized CT state. The solvent environment is key; in a more polar solvent like DMSO, these same compounds show only a single, blue-shifted emission, indicating that the solvent polarity alters the relative energies and populations of the emissive states. researchgate.netx-mol.com

Photochemical Reactions and Stability

The remarkable photostability of many benzotriazole derivatives, particularly those used as UV absorbers in polymers, is attributed to an ultrafast and highly efficient energy dissipation cycle. paint.orgpartinchem.com This mechanism is best characterized for 2-(2'-hydroxyphenyl)benzotriazole (HPBT) type compounds. nih.govacs.orgcapes.gov.br The process involves an excited-state intramolecular proton transfer (ESIPT) that allows the molecule to rapidly convert absorbed UV energy into harmless heat, thus preventing photochemical degradation. paint.orgrsc.org

The key steps of the photostabilization cycle are as follows:

UV Absorption: The molecule, existing in its stable enol tautomer ground state (S₀), absorbs a UV photon, promoting it to the first excited singlet state (S₁). paint.orgacs.org

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. nih.govrsc.org This proton transfer is an extremely fast, barrierless process, occurring on a femtosecond timescale (e.g., ~20 fs for Tinuvin-P). nih.govacs.org This creates an excited keto tautomer.

Non-Radiative Decay: The excited keto form provides an efficient pathway for non-radiative decay back to the ground state. This deactivation often involves molecular twisting around the bond connecting the two aromatic rings and pyramidalization of a central nitrogen atom. researchgate.netnih.govacs.orgcapes.gov.br These motions lead the molecule to a conical intersection, which is a point where the S₁ and S₀ potential energy surfaces meet, allowing for very rapid internal conversion to the ground state. researchgate.netnih.govacs.orgcapes.gov.br

Reverse Proton Transfer: Once in the ground state, the molecule is in the unstable keto form. It then undergoes a rapid reverse proton transfer to regenerate the original, stable enol tautomer, completing the cycle. acs.org

This entire cycle dissipates the absorbed energy as heat in picoseconds, giving the molecule an extremely short excited-state lifetime and a negligible quantum yield for photodegradation (typically on the order of 10⁻⁶ or 10⁻⁷). paint.orgacs.org This efficient deactivation pathway is what makes these compounds exceptional at protecting materials from UV damage. partinchem.comraytopoba.com

Table 3: The Photostabilization Cycle of 2-(2'-hydroxyphenyl)benzotriazole Derivatives

Step Process Timescale Outcome Reference(s)
1 Absorption of UV Photon Instantaneous Excitation to S₁ (enol form) paint.org
2 Excited-State Intramolecular Proton Transfer (ESIPT) ~20 fs Formation of S₁ (keto form) nih.govacs.org
3 Non-Radiative Decay via Conical Intersection Picoseconds Return to S₀ (keto form) researchgate.netnih.govacs.org

Intermolecular Trapping of Photochemically Generated Intermediates

The photochemistry of benzotriazole systems has been a subject of extensive study, revealing that upon irradiation, they can undergo extrusion of molecular nitrogen to form a highly reactive 1,3-diradical intermediate. mdpi.comresearchgate.net This transient species is the cornerstone of various subsequent chemical transformations. While intramolecular reactions of this diradical are well-documented, its intermolecular reactivity provides a powerful synthetic route to complex heterocyclic structures. mdpi.comresearchgate.net

Research has demonstrated the successful intermolecular trapping of this photochemically generated diradical with various trapping agents, such as alkenes and alkynes. mdpi.com The photolysis of benzotriazole derivatives in the presence of these agents prevents the typical rearrangement pathways of the diradical and instead channels its reactivity towards cycloaddition reactions. mdpi.comresearchgate.net

A key example involves the irradiation of a solution of benzotriazole and an alkene, like N-phenylmaleimide, using a low-pressure mercury arc lamp (at a wavelength of 254 nm). mdpi.com This process leads to the formation of dihydropyrrolo[3,4-b]indoles through a cycloaddition mechanism. mdpi.comresearchgate.net The reaction's efficiency can be optimized by adjusting parameters such as the molar ratio of reactants and the irradiation time. mdpi.com For instance, irradiating a 1:2 molar ratio of 1H-benzotriazole to N-phenylmaleimide in acetonitrile (B52724) for 16 hours has been identified as an optimal condition for synthesizing the corresponding pyrroloindole product. mdpi.com

The general mechanism involves the initial photoexcitation of the benzotriazole, followed by the loss of a nitrogen molecule (N₂) to generate the 1,3-diradical. This diradical then undergoes an intermolecular cycloaddition reaction with the trapping agent. mdpi.comresearchgate.net This methodology represents a novel and direct pathway to synthesize indole (B1671886) and dihydropyrrolo[3,4-b]indole derivatives, which are significant scaffolds in pharmaceutical chemistry. mdpi.com

Table 1: Intermolecular Trapping of Photogenerated Diradical from 1H-Benzotriazole with N-phenylmaleimide

Trapping Agent Molar Ratio (Benzotriazole:Trapping Agent) Solvent Irradiation Time (h) Major Product Yield (%) Ref
N-phenylmaleimide 1:2 Acetonitrile 16 2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione 21 mdpi.com
N-methylmaleimide 1:2 Acetonitrile 16 4-methyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione 20 mdpi.com
N-ethylmaleimide 1:2 Acetonitrile 16 4-ethyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione 19 mdpi.com

Similarly, alkynes can be used to trap the diradical intermediate, leading to the formation of various indole derivatives. The reaction of the photogenerated diradical with substituted acetylenes provides a direct route to 2-substituted-1H-indoles. mdpi.com

Photooxidative Degradation Studies in Polymeric Matrices

Derivatives of this compound are widely recognized for their role as ultraviolet (UV) stabilizers in polymeric materials. nih.govresearchgate.net Their effectiveness stems from their ability to absorb harmful UV radiation and dissipate the energy through harmless photophysical processes, thus protecting the polymer from degradation. nih.gov However, studies on the incorporation of these stabilizers into polymeric matrices, either as additives or as copolymerized units, have revealed important details about their performance and limitations, particularly concerning surface photooxidation.

Research on copolymers of styrene (B11656) and vinyl-substituted hydroxyphenyl benzotriazoles has shown that while the bulk of the polymer is protected from photodegradation, the surface of the material can still undergo significant photooxidation. researchgate.netresearchgate.net Electron Spectroscopy for Chemical Analysis (ESCA) has been employed to monitor the changes in the surface chemistry of these copolymers upon exposure to UV light in the air. researchgate.net These studies revealed a rapid uptake of oxygen at the polymer's surface. researchgate.net

Specifically, in studies of poly[2(2-hydroxy-5-vinylphenyl)2H-benzotriazole)]-co-methyl methacrylate, accelerated aging with UV irradiation for several thousand hours resulted in noticeable surface deterioration. tandfonline.comtandfonline.com Analysis of the exposed surface indicated photooxidative degradation of the methyl methacrylate component of the copolymer. tandfonline.comtandfonline.com Crucially, the 2-(2-hydroxyphenyl)2H-benzotriazole units within the macromolecule remained chemically unchanged, highlighting their intrinsic photostability. tandfonline.comtandfonline.com This suggests that the stabilizer, while stable itself, is unable to completely prevent the photooxidation of the surrounding polymer matrix at the surface. researchgate.net

The rate of surface oxygen uptake has been shown to be dependent on the concentration of the benzotriazole derivative at the surface. researchgate.net It has been observed that the benzotriazole derivatives, whether used as an additive or chemically bound to the polymer chain, can be unsuitable as a standalone photostabilizer for the surface of polymers like polystyrene. researchgate.net In some cases, certain derivatives have even been found to accelerate the rate of photodegradation at the surface. researchgate.net To properly protect the polymer surface, it is often necessary to combine the benzotriazole UV absorber with an antioxidant, such as a hindered amine light stabilizer (HALS). researchgate.netresearchgate.net

Table 2: Surface Analysis of Irradiated Benzotriazole-containing Copolymers

Polymer System Irradiation Conditions Analytical Technique Observation Finding Ref
Poly[2(2-hydroxy-5-vinylphenyl)2H-benzotriazole)]-co-methyl methacrylate Accelerated aging (UV) for 3700 h Attenuated Total Reflectance (ATR) IR Spectroscopy Increase in hydroxyl and carbonyl absorption Photooxidative degradation of the methyl methacrylate portion tandfonline.comtandfonline.com
Poly[2(2-hydroxy-5-vinylphenyl)2H-benzotriazole)]-co-methyl methacrylate Accelerated aging (UV) for 3700 h Gel Permeation Chromatography (GPC) ~30% gel formation Polymer crosslinking and chain scission tandfonline.com
Styrene/2-(2-Hydroxy-3-Vinyl-5-Methylphenyl)-Benzotriazole Copolymers UV light (λ > 300 nm) in air ESCA Rapid oxygen uptake at the surface Surface photooxidation is dependent on stabilizer concentration researchgate.net
Poly 2-(2-hydroxy-3-vinyl-5-methylphenyl)-benzotriazole UV light in air ESCA Rapid oxygen uptake Inability of the functional moiety to retard surface photo-oxidation alone researchgate.net

These findings underscore that while this compound systems are exceptionally photostable, their ability to protect the surface of a polymeric matrix from photooxidative degradation is limited. The primary degradation occurs in the host polymer at the surface, while the benzotriazole chromophore itself remains largely intact.

Computational Chemistry and Theoretical Modeling of 2 Phenyl 2h Benzotriazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Phenyl-2H-benzotriazole. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground-state properties of this compound and its analogues. By approximating the complex many-electron wavefunction with the simpler electron density, DFT offers a balance between computational cost and accuracy.

Researchers have employed DFT to optimize the molecular geometry of this compound, confirming its planar conformation in the ground state (S₀). researchgate.net This planarity is a result of the favorable compromise between the delocalization of π-electrons across the two aromatic rings and the minimal steric hindrance. csic.es For substituted derivatives, however, the geometry can be significantly altered. For instance, the introduction of methyl groups at the ortho positions of the phenyl ring leads to a loss of coplanarity. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, have been used to determine the precise twisting angle between the benzotriazole (B28993) and phenyl rings. In a study on 2-(2,4-dimethylphenyl)-2H-benzotriazole, DFT calculations predicted a dihedral angle that showed strong agreement with experimental data obtained from X-ray diffraction analysis. csic.esmdpi.com DFT is also instrumental in studying electronic properties. Calculations on various derivatives have revealed the formation and nature of intramolecular hydrogen bonds. researchgate.netx-mol.com Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information on the molecule's reactivity and electronic transitions. acs.orgnih.gov The energy gap between the HOMO and LUMO is a key parameter that helps in assessing the chemical reactivity and stability of these compounds. nih.gov

Table 1: Selected DFT and Ab Initio Geometry Optimization Results for 2-Aryl-2H-benzotriazole Derivatives. csic.es
CompoundMethodCalculated Twisting Angle (N1-N2-C7-C8)Experimental Twisting Angle (X-ray)
2-(2,4-dimethylphenyl)-2H-benzotriazoleAb Initio (HF/6-31G) -47.91°48.12(6)°
DFT (B3LYP/6-31G)-35.52°
This compound-Planar (Calculated) researchgate.net1.1(2)°

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties

To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely used. This method allows for the calculation of absorption spectra, emission energies, and the nature of electronic transitions, which are crucial for understanding the optoelectronic behavior of this compound derivatives.

TD-DFT calculations have been successfully applied to predict the UV-Vis absorption spectra of these compounds. mdpi.com The calculations can identify the primary character of electronic transitions, such as HOMO→LUMO excitations or intramolecular charge transfer (ICT) events. acs.orgmdpi.com For example, in donor-acceptor oligomers incorporating this compound, TD-DFT was used to investigate electronic energy levels and ICT, which are vital for applications in organic photovoltaics. acs.org Similarly, for T-shaped benzotriazole derivatives, TD-DFT calculations helped elucidate their electronic spectra and internal charge transfer behavior. csic.es The method is also used to study the excited-state intramolecular proton transfer (ESIPT) process in hydroxyl-substituted benzotriazoles, a mechanism critical for their function as photostabilizers. pku.edu.cnresearchgate.net

Ab Initio Calculations

Ab initio methods, which solve the electronic structure problem without empirical parameters, offer a higher level of theory. While computationally more demanding than DFT, they provide benchmark results for molecular properties.

Molecular Dynamics Simulations

While quantum chemical calculations excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of these molecules over time, especially in condensed phases or complex biological environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular interactions and conformational changes.

MD simulations have been instrumental in studying the interactions of 2-phenyl-benzotriazole derivatives with biological macromolecules. In one key study, MD simulations using the NAMD package were run for 100 nanoseconds to confirm the stable binding of these compounds within the active site of the human Cytochrome P450-CYP1A1 enzyme. nih.gov Such simulations provide detailed information on the stability of protein-ligand complexes. nih.govnih.gov Analysis of the MD trajectories, including metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can assess the conformational stability of the complex over time. nih.gov MD simulations are also used to study the diffusion behavior of benzotriazole additives within polymer matrices, which is important for understanding their performance as UV stabilizers in materials. wiley.com

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico studies, which encompass a range of computational techniques including molecular docking, quantum mechanics, and MD simulations, are pivotal for understanding molecular interactions and establishing structure-activity relationships (SAR).

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a macromolecular target. For 2-phenyl-benzotriazole derivatives, docking studies have identified key molecular interactions responsible for their binding to proteins like Cytochrome P450-CYP1A1. nih.gov These studies revealed that interactions such as π-π stacking between the triazole group and phenylalanine residues, as well as hydrogen bonds with other amino acids, are crucial for binding. nih.gov

By combining docking with MD simulations and free energy calculations (such as the Molecular Mechanics/Generalized Born Surface Area or MM-GBSA method), researchers can obtain a more quantitative understanding of the binding affinity. nih.gov These computational protocols allow for the prediction of how different substituents on the this compound scaffold affect binding and biological activity. nih.govnih.gov For example, in silico investigations of various benzotriazole derivatives as potential enzyme inhibitors or cytotoxic agents have successfully correlated specific structural features with their observed activity, providing a rational basis for the design of more potent compounds. nih.govnih.govmdpi.com

Table 2: In Silico Molecular Interaction Data for Benzotriazole Derivatives with Protein Targets.
Benzotriazole DerivativeProtein TargetComputational MethodKey FindingsReference
2-Phenyl-benzotriazole derivativesCytochrome P450-CYP1A1Docking, MD, MM-GBSAIdentified stable π-π stacking with Phe224 and H-bonds with Asn255 and Ser116. nih.gov
bis(3-(2H-benzo[d] researchgate.netacs.orgnih.govtriazol-2-yl)...)methane (TAJ1)NEK2Molecular DockingPredicted strong binding affinity with a binding energy of -10.5 kcal/mol. nih.gov
Benzotriazole-based bis-Schiff basesα-glucosidaseMolecular DockingSupported experimental SAR data for enzyme inhibition. nih.gov

Polymer Chemistry and Material Functionalization with 2 Phenyl 2h Benzotriazole Moieties

Synthesis of Novel Benzotriazole (B28993) Derivatives for Material Integration

The journey to advanced polymer materials begins with the targeted synthesis of 2-phenyl-2H-benzotriazole derivatives. These novel monomers are specifically designed with reactive functional groups that allow them to be chemically integrated into larger polymer structures. A common strategy involves introducing polymerizable groups, such as vinyl, acrylic, or methacrylic moieties, onto the phenyl ring of the benzotriazole structure.

For instance, 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) and 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) are key polymerizable derivatives. cas.czresearchgate.net The synthesis of 2H5V can be achieved through various routes, including the reduction of 2(2-acetoxy-5-acetylphenyl)2H-benzotriazole with sodium borohydride, followed by dehydration and hydrolysis. researchgate.net Another approach involves the reaction of 2,4-dihydroxybenzophenone (B1670367) with glycidyl (B131873) acrylate (B77674) or methacrylate (B99206) to produce ultraviolet (UV) absorbing monomers that can be readily polymerized. researchgate.net

Similarly, derivatives like 2-(2'-hydroxy-5'-acryloyloxyalkoxyphenyl)-2H-benzotriazole are synthesized to be copolymerizable with vinyl monomers, yielding optically clear polymers suitable for specialized applications such as intraocular and contact lenses. google.comgoogle.com The synthesis often involves reacting a 2-(2-hydroxyphenyl)-2H-benzotriazole precursor with a suitable linking agent that contains a polymerizable end group. For example, 3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[d] cas.cznasa.govmdpi.comtriazol-2-yl)phenoxy)propyl methacrylate is a derivative featuring a methacrylate chain that enables its covalent incorporation into polymer matrices.

Other synthetic strategies focus on creating multifunctional monomers. The synthesis of sulfonated 5-carboxybenzotriazole (SCBTA) creates a monomer that combines multiple functional groups, which can then be grafted onto polymer backbones like poly(arylene ether ketone) (PAEK) through amidation reactions. acs.orgresearchgate.net Researchers have also synthesized more complex structures, such as bis(3-(2H-benzo[d] cas.cznasa.govmdpi.comtriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane, by reacting a methylene-bridged bis-benzotriazole phenol (B47542) with propargyl bromide, introducing alkyne functionalities for further reactions. nih.gov

These synthetic modifications are crucial as they transform the basic this compound molecule into a versatile building block for creating a new generation of functional polymers.

Covalent Incorporation into Polymeric Systems

The permanent integration of benzotriazole units into polymer chains is a key method for overcoming issues associated with traditional, low-molecular-weight additives, such as migration, volatilization, and leaching. cas.czresearchgate.net Covalent bonding ensures that the functional moiety remains an integral part of the material throughout its service life. This is primarily achieved through two main pathways: copolymerization and grafting.

Copolymerization with Vinyl and Acrylic Monomers

Copolymerization is a widely used technique where benzotriazole-containing monomers are reacted with conventional vinyl or acrylic monomers to form a new polymer chain. This approach allows for precise control over the concentration of the functional unit within the final material.

Research has extensively studied the copolymerization of derivatives like 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) and 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) with common monomers such as styrene (B11656) (S), methyl methacrylate (MMA), and n-butyl acrylate (BA). cas.czresearchgate.net These reactions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN), yield copolymers with the benzotriazole moiety incorporated directly into the polymer backbone. cas.czresearchgate.net The reactivity ratios for these copolymerization reactions have been determined, providing insight into the monomer incorporation and the resulting polymer microstructure. cas.cz For instance, the solubility of 2H5V in monomers like styrene and MMA at 50°C is around 15-20 mole %, which is generally sufficient for creating effective polymeric UV absorbers. cas.cz

Copolymers of 2-(2'-hydroxy-5'-acryloyloxyalkoxyphenyl)-2H-benzotriazoles with acrylic monomers are particularly noted for their use in ocular devices. google.comepo.org These copolymers are optically clear and can incorporate from 0.01% to 20% by weight of the benzotriazole monomer, providing significant UV absorption. google.comepo.org The specific concentration required depends on the desired level of protection and the structure of the benzotriazole compound used. google.com

Copolymerization of Benzotriazole Monomers with Vinyl/Acrylic Monomers
Benzotriazole MonomerComonomer(s)Resulting PolymerKey Finding/ApplicationReference
2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V)Styrene (S), Methyl Methacrylate (MMA), n-Butyl Acrylate (BA)Polymeric UV StabilizersEffective incorporation into polymer chains; reactivity ratios determined. cas.cz
2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P)Styrene (S), Methyl Methacrylate (MMA)Polymeric UV StabilizersReadily copolymerized; did not homopolymerize. researchgate.net
2-(2'-hydroxy-5'-acryloyloxyalkoxyphenyl)-2H-benzotriazoleAcrylic Monomers (e.g., MMA)Optically Clear UV-Absorbing PolymersUsed in intraocular lenses and contact lenses; concentrations of 0.5-10% are typical. google.com

Grafting Reactions onto Polymer Chains

Grafting is an alternative method where benzotriazole-containing molecules are chemically attached as side chains onto an existing polymer backbone. This technique is particularly useful for modifying the surface or bulk properties of commodity polymers.

A notable example is the grafting of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole onto polymers with saturated aliphatic C-H groups, such as atactic polypropylene, ethylene/vinyl acetate (B1210297) copolymer, and poly(methyl methacrylate). nasa.gov This reaction is typically carried out at high temperatures (150-160°C) in a solvent like chlorobenzene, using an initiator such as di-tertiarybutylperoxide. nasa.gov Under high-vacuum conditions to exclude oxygen, which inhibits the reaction, graft levels as high as 20-30% can be achieved. nasa.gov

In another application, benzotriazole (BTA) has been grafted onto water-borne polyurethane (WPU) backbones to create anti-corrosive coatings. mdpi.com In this process, a BTA-based diol is used as a pendant group and incorporated into the WPU structure, with the resulting material showing improved thermal and mechanical properties. mdpi.com Similarly, sulfonated benzotriazole derivatives have been grafted onto poly(arylene ether ketone) (PAEK) chains via amidation reactions to create novel proton-exchange membranes with well-defined microphase-separated structures. acs.orgresearchgate.net

Grafting of Benzotriazole Derivatives onto Polymer Chains
Benzotriazole DerivativePolymer BackboneGrafting MethodApplicationReference
2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazolePolypropylene, Poly(methyl methacrylate), etc.Free-radical grafting with di-tertiarybutylperoxide initiatorUV stabilization of polymers nasa.gov
BTA-based diol (Eversorb 80)Water-borne Polyurethane (WPU)Incorporation as a pendant group during WPU synthesisAnti-corrosive coatings mdpi.com
Sulfonated 5-carboxybenzotriazole (SCBTA)Poly(arylene ether ketone) (PAEK)Amidation reaction onto pendant chainsProton-exchange membranes acs.orgresearchgate.net

Oligomeric Structures as Building Blocks for Advanced Materials

Beyond their use as monomers in high-molecular-weight polymers, this compound units are also valuable as core components in well-defined oligomeric structures. These oligomers serve as advanced building blocks for materials in fields like organic electronics and photovoltaics. acs.org

In the development of materials for organic solar cells, acceptor-donor-acceptor (A-D-A) type oligomers have been designed and synthesized. acs.orgnih.gov These structures often incorporate this compound as the electron-accepting unit, linked to an electron-donating unit such as naphthodithiophene or carbazole (B46965). acs.orgnih.gov The defined structure of these oligomers allows for systematic investigation of their optoelectronic properties, including electronic energy levels and intramolecular charge transfer capabilities. acs.org When blended with fullerene derivatives, these benzotriazole-based oligomers have been successfully used as the active layer in bulk-heterojunction solar cells. acs.orgnih.gov

Another area of application is in the synthesis of heat-resistant materials. Oligobenzotriazolylimides, for example, can be synthesized through the interaction of bis-maleimides with benzotriazoles. elpub.ru This process, which can be carried out in the melt without by-products, produces oligomers that can be further cured to form three-dimensional, heat-resistant polymer networks. elpub.ru The controlled oligomeric stage allows for better processing and reduced internal stress in the final composite material. elpub.ru

The synthesis of π-conjugated oligomers containing benzotriazole units has also been explored for applications in organic light-emitting diodes (OLEDs). mdpi.com These materials leverage the electronic properties of the benzotriazole moiety to achieve desired emission colors and device performance. mdpi.com By carefully controlling the structure and molecular weight during synthesis, oligomers and low-molecular-weight polymers with specific characteristics can be produced. nih.gov

Coordination Chemistry and Metal Complexes of 2 Phenyl 2h Benzotriazole

Synthesis and Characterization of Metal Complexes with Benzotriazole (B28993) Ligands

The synthesis of metal complexes incorporating benzotriazole ligands is a well-established field, employing straightforward reaction methodologies. Typically, these complexes are prepared by reacting a metal salt, commonly a metal chloride, with the benzotriazole ligand in a suitable solvent. For instance, novel benzotriazole-benzimidazole metal complexes have been synthesized and subsequently characterized using a variety of spectroscopic and analytical methods, including IR, UV-Vis, NMR, TGA, XRD, and SEM. researchgate.net

The versatility of benzotriazole as a ligand is demonstrated by its ability to form complexes with a wide range of transition metals. Researchers have reported the synthesis of ruthenium (II) and ruthenium (III) chloro sulphoxide complexes with 1,2,3-benzotriazole, resulting in three distinct formulations: [cis,fac–RuCl2(so)3(btz)], [trans–RuCl2(so)3(btz)], and [trans–RuCl4(so)(btz)]–[X]+. chem-soc.si Similarly, palladium complexes with benzotriazole derivatives have been synthesized from [PdCl2(NCCH3)2] as a precursor. redalyc.org

The synthesis of multifunctional, phosphorescent bis-cyclometallated iridium(III) complexes based on the 2-phenyl-1,2,3-benzotriazole moiety has also been achieved. The process involves a Nonoyama reaction of the ligand with IrCl3·nH2O, followed by substitution of the resulting chloride-bridged dimer with an acetylacetone (B45752) ligand. nycu.edu.tw Another area of development is in the creation of luminescent copper(I) complexes with N-functionalized benzotriazole-based ligands, such as 1-(pyridin-2-yl)benzotriazole, which are obtained through aromatic nucleophilic substitution. rsc.org

Ligand Design, Coordination Modes, and Metal-Ligand Interactions

The design of ligands based on the 2-phenyl-2H-benzotriazole scaffold is a key aspect of developing functional metal complexes. These compounds are recognized as a promising class of bioactive heterocyclic products with diverse properties. researchgate.net The functionalization of the benzotriazole core, for example by introducing other heterocycles like pyridine, pyrimidine, or triazine, allows for the creation of bidentate ligands with tunable photophysical properties. rsc.org Such electrically neutral bidentate ligands based on a fused azole-pyridine structure offer different coordination site geometries and provide additional means of controlling the redox and photophysical characteristics of the resulting metal complexes. vanderbilt.edu

Benzotriazole and its derivatives can coordinate to metal ions in several modes, most commonly acting as neutral monodentate or bidentate ligands. arabjchem.org Coordination typically occurs through one or more of the nitrogen atoms of the triazole ring. arabjchem.org In complexes with 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole (hpabt), the ligand functions as a bidentate, with coordination sites being the aryl-OH group and a nitrogen from the benzotriazole ring, leading to the formation of both M-O and M-N bonds. ajol.info Spectroscopic evidence for these interactions includes the appearance of new non-ligand bands in the IR spectrum corresponding to M-N and M-O bond formation. researchgate.net

Studies on iron(II) complexes with benzotriazole have revealed the existence of linkage isomerism, where coordination can occur through different nitrogen atoms (N1 or N2), resulting in a mixture of N-coordinated isomers in solution. cdnsciencepub.com

Spectroscopic and Analytical Characterization of Metal-Benzotriazole Complexes

A comprehensive suite of spectroscopic and analytical techniques is employed to fully characterize metal-benzotriazole complexes. These methods are crucial for confirming the structure, coordination, and purity of the synthesized compounds.

Infrared (IR) Spectroscopy is fundamental for identifying the ligand's coordination sites. The participation of specific functional groups in chelation is often confirmed by the shifting or disappearance of their characteristic bands. For example, in complexes of 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole (hpabt), the prominent band of the aryl-OH group around 3460 cm⁻¹ in the free ligand is absent in the spectra of the metal complexes, indicating deprotonation and coordination. ajol.info Furthermore, shifts in the ν(C=N) stretching bands and the appearance of new bands in the far-IR region (400-600 cm⁻¹) are assigned to ν(M–O) and ν(M–N) stretching vibrations, confirming the bidentate coordination. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is used to elucidate the structures in solution. In the ¹H NMR spectra of Cd(II) and Pb(II) complexes with benzotriazole, the downfield shift of signals for specific ring protons indicates their involvement in the coordination environment. arabjchem.org The technique is also powerful for studying isomerism, as it has been used to distinguish between N1 and N2 coordinated isomers of iron(II) benzotriazole complexes. cdnsciencepub.com

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complexes. The spectra of Mn(II) complexes, for instance, display bands in the visible region attributed to specific d-d electronic transitions. arabjchem.org These spectra are also critical for studying charge transfer phenomena within the complexes.

Below is a table summarizing the characterization techniques used for various metal-benzotriazole complexes.

Metal Complex SystemCharacterization Techniques UsedKey FindingsReference(s)
Fe(II)-Benzotriazole ¹H & ¹³C NMR, Cyclic VoltammetryConfirmed mixture of N1 and N2-coordinated isomers. cdnsciencepub.com
Mixed Ligand Mn(II), Ni(II), etc. IR, UV-Vis, ¹H & ¹³C NMR, Magnetic SusceptibilityBenzotriazole acts as a neutral bidentate ligand coordinating through two N atoms. arabjchem.org
Ru(II)/Ru(III)-Benzotriazole Elemental Analysis, IR, NMR, Electronic SpectroscopyCharacterized different formulations of ruthenium chloro sulphoxide complexes. chem-soc.si
V(III), Cr(III), Fe(III)-hpabt IR, Elemental Analysis, Molar Conductancehpabt acts as a bidentate ligand coordinating via ArOH and C=N groups. ajol.info
Cu(I)-Functionalized Benzotriazole NMR, Photoluminescence SpectroscopyConfirmed structure and investigated photophysical properties. rsc.org
Pd(II)-Benzotriazole Derivatives FT-IR, ¹H & ¹³C NMR, Mass SpectrometryElucidated the structure of new palladium complexes. redalyc.org

Excited-State Dynamics and Ligand-to-Metal Charge Transfer in Complexes

The photophysical properties of metal-benzotriazole complexes are of significant interest, particularly their excited-state behavior and charge transfer transitions. These properties are central to their application in areas like light-emitting devices and photostabilization.

Upon absorption of light, coordination compounds can exhibit Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered antibonding orbital. libretexts.org Such transitions are prominent in complexes with metals in low oxidation states and ligands possessing low-lying empty π* orbitals. libretexts.org In luminescent Cu(I) complexes with N-functionalized benzotriazole ligands, DFT calculations strongly suggest that the observed emission has an MLCT nature. rsc.org Similarly, for phosphorescent bis-cyclometallated iridium(III) complexes of 2-phenyl-1,2,3-benzotriazole, a long-wavelength absorption band around 440 nm, which is absent in the free ligand, is attributed to transitions involving both singlet and triplet MLCT states. nycu.edu.tw

Research into Functional Applications of Metal-Benzotriazole Complexes

The coordination chemistry of this compound and its derivatives has led to the development of materials with a wide array of functional applications, spanning from materials science to medicinal chemistry.

Luminescent Materials: The unique photophysical properties of these complexes make them excellent candidates for advanced optical applications. Luminescent first-row transition metal complexes, such as those with Cu(I), are being explored as viable, cheaper, and greener alternatives to heavy transition metal derivatives (e.g., Ir(III), Pt(II)) for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). rsc.org Multifunctional, phosphorescent bis-cyclometallated iridium(III) complexes based on 2-phenyl-1,2,3-benzotriazole have been successfully incorporated into non-optimized OLED devices, demonstrating their potential as emitters. nycu.edu.tw

Catalysis: Metal-benzotriazole complexes have shown promise in the field of catalysis. For example, newly synthesized palladium-benzotriazole complexes have been evaluated for their catalytic activity in the Mizoroki-Heck reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. redalyc.org

Biological and Medicinal Applications: Benzotriazole derivatives and their metal complexes exhibit a broad spectrum of pharmacological activities. gsconlinepress.com Research has demonstrated their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. gsconlinepress.com Ruthenium complexes with 1,2,3-benzotriazole were found to be more potent against Escherichia coli than the free ligand. chem-soc.si Antifungal activity against species like Aspergillus niger and Candida albicans has also been reported. redalyc.orggsconlinepress.com Beyond antimicrobial effects, research has explored applications as antiprotozoal, anti-inflammatory, and anticancer agents. researchgate.netgsconlinepress.comijarsct.co.in The ability of benzotriazole derivatives to inhibit key enzymes makes them valuable scaffolds in drug discovery. ijarsct.co.in

Corrosion Inhibition: The foundational application of benzotriazole is as a corrosion inhibitor, particularly for copper and its alloys. wikipedia.org This function arises from the formation of a stable, passive complex layer on the metal surface, which is insoluble in many environments. wikipedia.org

Supramolecular Chemistry and Noncovalent Interactions of 2 Phenyl 2h Benzotriazole

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures using 2-phenyl-2H-benzotriazole derivatives involves a strategic approach to control the self-assembly process. semanticscholar.org This process is driven by a combination of noncovalent interactions, leading to the spontaneous organization of molecules into ordered structures. uni-regensburg.de The inherent properties of the benzotriazole (B28993) core, combined with the phenyl substituent, provide a versatile platform for introducing various functional groups that can direct the assembly process.

The self-assembly of benzotriazole derivatives has been observed in different environments, from two-dimensional layers on inert surfaces to three-dimensional crystalline structures. nih.gov For instance, the adsorption of benzotriazole on a gold surface leads to the formation of one-dimensional molecular chains through hydrogen bonding. nih.gov This demonstrates how the dimensionality of the system can influence the resulting supramolecular arrangement. nih.gov The ability to form well-organized, continuous structures is a key feature of benzotriazole-based systems. iitg.ac.in

The structural and supramolecular characteristics of these compounds are often investigated using a combination of experimental techniques, such as single-crystal X-ray diffraction, and theoretical studies. chemrxiv.org These methods provide insights into the delicate balance of forces that drive the formation of specific polymorphic forms or cocrystals. chemrxiv.org

Investigation of Noncovalent Interactions

Noncovalent interactions are the cornerstone of supramolecular chemistry, dictating the structure, stability, and function of molecular assemblies. harvard.edu In the context of this compound, several types of noncovalent interactions play a crucial role.

Hydrogen bonding is a predominant noncovalent interaction in many benzotriazole derivatives. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds have been observed and studied.

A series of 2-(2-phenyl)benzotriazole derivatives featuring amino or amido groups at the ortho position of the phenyl ring have been synthesized to explore the effects of intramolecular N–H···N hydrogen bonds. researchgate.netscispace.com Spectroscopic analysis and theoretical calculations confirmed the presence of these intramolecular hydrogen bonds in the ground state. researchgate.net The formation of these bonds can significantly influence the photophysical properties of the molecules, such as fluorescence. researchgate.netscispace.com

In some cases, there is a competition between the formation of intramolecular and intermolecular hydrogen bonds. For example, in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, single-crystal X-ray diffraction revealed the presence of intermolecular N···H-O hydrogen bonds, rather than the expected intramolecular ones. mdpi.com This preference is attributed to factors such as the potential decrease in aromaticity of the benzotriazole ring upon forming an intramolecular hydrogen bond. mdpi.com The proton affinity of 1H-benzotriazole is notably higher than that of 2H-benzotriazole, which also influences hydrogen bonding behavior. mdpi.com

The solvent can also play a critical role in modulating hydrogen bonding. For some 2-(2'-hydroxyaryl)benzotriazoles, nonpolar solvents favor the formation of intramolecular hydrogen bonds, leading to efficient non-radiative dissipation of UV energy. nih.gov In contrast, more polar solvents can disrupt these intramolecular bonds. nih.gov

Table 1: Hydrogen Bonding in this compound Derivatives

Compound TypeHydrogen Bond TypeObservation MethodReference
Amino/Amido substituted 2-phenylbenzotriazolesIntramolecular N–H···N¹H NMR, DFT Calculations researchgate.net, scispace.com
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-olIntermolecular N···H-OSingle-crystal X-ray diffraction mdpi.com
2-(2'-hydroxyaryl)benzotriazolesIntramolecular O–H···NSpectroscopic techniques nih.gov

Besides hydrogen bonding, halogen bonding and π-stacking interactions are significant forces in the self-assembly of this compound and related structures.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. The strength of this interaction can be enhanced by the presence of electron-withdrawing groups on the molecule containing the halogen. oup.com In the context of supramolecular assembly, halogen bonding can be a powerful tool for constructing multicomponent systems. oup.com For instance, co-crystals have been formed between halogen bond donors and benzotriazole derivatives like 2-(2′-hydroxy-5′-methyl-phenyl)-benzotriazole (HMPBTA), where a nitrogen atom of the triazole ring acts as the halogen bond acceptor. oup.com

Pi-stacking interactions, which occur between aromatic rings, are also crucial. These interactions can be cooperative with halogen bonding, meaning that the presence of both interactions leads to a more stable assembly than the sum of the individual interactions. nih.govrsc.org The interplay between halogen bonding and a network of π-π stacking interactions can drive the formation of different polymorphic forms of a compound. chemrxiv.org Computational studies have confirmed that in certain cocrystals, the π-stacking interactions can be even stronger than the halogen bonding interactions. nih.gov The distance between the stacked aromatic rings typically falls in the range of 3.61 to 3.73 Å. rsc.org

Table 2: Noncovalent Interactions in Benzotriazole-based Supramolecular Systems

Interaction TypeCooperativitySystem ExampleKey FindingReference
Halogen Bonding & π-π StackingYesCo-crystals of diiodotetrafluorobenzene and pyridinesFormation of colored charge-transfer co-crystals rsc.org
Halogen Bonding & π-π StackingYesPolymorphs of a polyyne compoundDelicate interplay drives polymorphism chemrxiv.org
Halogen BondingN/ACo-crystal of HMPBTA and 1,4-DITFBNitrogen atom acts as halogen bond acceptor oup.com
π-π StackingN/ADonor-acceptor complexesCentroid-to-centroid distances of 3.61-3.73 Å rsc.org

Principles of Self-Assembly and Application in Functional Materials

The principles of self-assembly in this compound systems are rooted in the specific and directional nature of the noncovalent interactions discussed above. By carefully designing the molecular building blocks, it is possible to program the formation of desired supramolecular architectures with specific functions.

The ability of this compound derivatives to absorb UV radiation and dissipate the energy through non-radiative pathways makes them excellent candidates for UV stabilizers. nih.govacs.org This property is often linked to an excited-state intramolecular proton transfer (ESIPT) mechanism, which is facilitated by an intramolecular hydrogen bond. nih.gov

Furthermore, the fluorescent properties of some this compound dyes can be modulated by their environment. For example, the luminescence of these dyes can be enhanced when they are incorporated into a polymer matrix, where molecular motions are suppressed. researchgate.net This has led to the development of π-conjugated polymers containing benzotriazole units for applications in Organic Light-Emitting Diodes (OLEDs). mdpi.com The introduction of fluorine atoms to the benzotriazole unit can also lead to F···H noncovalent interactions that influence the conformation and electronic properties of the polymer. mdpi.com

The predictable nature of self-assembly through noncovalent interactions allows for the rational design of functional materials with tailored properties, showcasing the importance of understanding the supramolecular chemistry of compounds like this compound.

Bioactive Properties and Environmental Studies of 2 Phenyl 2h Benzotriazole Derivatives

Evaluation of Antimicrobial, Antifungal, and Antiviral Activities

The benzotriazole (B28993) nucleus is a recognized "privileged structure" in medicinal chemistry, and its derivatives have been extensively investigated for their broad-spectrum antimicrobial properties. nih.govijrrjournal.comresearchgate.netijrar.orgijpsr.com Research has demonstrated that modifications to the benzotriazole scaffold can yield compounds with significant activity against various pathogens, including bacteria, fungi, and viruses. ijrrjournal.comopenmedicinalchemistryjournal.comipinnovative.comijcrt.org

Studies have explored N-acyl-1H-benzotriazoles, which showed bactericidal effects, and 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives, which displayed moderate to good antibacterial and antifungal activity. nih.gov Some chlorosubstituted, phenoxyacetyl benzotriazoles also exhibited mild to moderate antibacterial and antifungal properties. nih.gov In other studies, newly synthesized benzotriazole derivatives showed remarkable antifungal activity against various strains when compared to standard drugs. For instance, certain derivatives were particularly effective against Aspergillus niger and Candida albicans. gsconlinepress.com Palladium complexes of benzotriazole derivatives have also been shown to be more effective antifungal agents against Aspergillus niger than the ligands alone. redalyc.org

The antiviral potential of 2-phenyl-2H-benzotriazole derivatives has been a significant area of focus. openmedicinalchemistryjournal.com Research has identified N-(4-(2H-benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-2-yl)phenyl-R-amide as a promising chemical scaffold for developing new antiviral molecules. unica.itopenmedicinalchemistryjournal.com Specific derivatives have shown potent and selective activity against RNA viruses, particularly enteroviruses like Coxsackievirus B5 (CV-B5) and Poliovirus. openmedicinalchemistryjournal.comunica.itnih.gov For example, in a study of 38 newly synthesized derivatives, compounds 17 and 18 emerged as the most active against CV-B5 and Poliovirus. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Further research into a larger series of derivatives identified several compounds with selective activity against CVB5, with EC₅₀ values ranging from 6 to 18.5 μM. nih.gov The mechanism for one hit compound was found to be related to interfering with the early stages of viral infection. nih.gov

Table 1: Selected Antiviral Activities of this compound Derivatives

Compound Virus Activity (EC₅₀) Reference
Compound 17 (an N-(4-(2H-benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-2-yl)phenyl)-4-R'-benzamide derivative) Coxsackievirus B5 (CV-B5) 6.9 µM openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Compound 17 (an N-(4-(2H-benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-2-yl)phenyl)-4-R'-benzamide derivative) Poliovirus (Sb-1) 20.5 µM openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Compound 18 (an N-(4-(2H-benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-2-yl)phenyl)-4-R'-benzamide derivative) Coxsackievirus B5 (CV-B5) 5.5 µM openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Compound 18 (an N-(4-(2H-benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-2-yl)phenyl)-4-R'-benzamide derivative) Poliovirus (Sb-1) 17.5 µM openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Compound 11b (a benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-1(2)-yl derivative) Coxsackievirus B5 (CV-B5) 6-18.5 µM range nih.gov
Compound 18e (a benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-1(2)-yl derivative) Coxsackievirus B5 (CV-B5) 6-18.5 µM range nih.gov
Compound 41a (a benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-1(2)-yl derivative) Coxsackievirus B5 (CV-B5) 6-18.5 µM range nih.gov
Compound 43a (a benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-1(2)-yl derivative) Coxsackievirus B5 (CV-B5) 6-18.5 µM range nih.gov
Compound 99b (a benzo[d] nih.govfoodpackagingforum.orgnih.govtriazol-1(2)-yl derivative) Coxsackievirus B5 (CV-B5) 6-18.5 µM range nih.gov

Investigation of Anti-inflammatory, Antihypertensive, and Analgesic Properties

The pharmacological activities of benzotriazole derivatives extend to anti-inflammatory, analgesic, and antihypertensive effects. ijpsr.comipinnovative.comijcrt.orgresearchgate.net Several studies have synthesized and evaluated novel derivatives for these properties, often finding that the benzotriazole moiety contributes significantly to the observed biological activity. ijrrjournal.comijpsr.comukaazpublications.com

A series of novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d] nih.govfoodpackagingforum.orgnih.govtriazoles were synthesized based on the hypothesis that combining the benzotriazole and tetrazole moieties, both known for anti-inflammatory and antinociceptive properties, would enhance efficacy. srce.hr The resulting compounds were evaluated, with some derivatives eliciting superior anti-inflammatory activity compared to others in the series. srce.hr Another study reported that a tetrazole-linked sulfanilamide (B372717) benzotriazole derivative displayed superior anti-inflammatory activity when compared to paracetamol. ijrrjournal.com Similarly, certain N-acyl-1H-benzotriazoles and their derivatives have been noted for their analgesic effects. nih.govijpsr.com

The potential for antihypertensive action has also been explored. ipinnovative.comijcrt.org For instance, 1-lupinylbenzotriazoles were evaluated for anti-inflammatory, diuretic, analgesic, and anti-hypertensive activities, with some showing positive results in one or more of these areas. nih.gov The structural similarity of benzotriazoles to other nitrogen-containing heterocyclic compounds used as antihypertensive agents, such as benzimidazoles, provides a rationale for this line of investigation. ipinnovative.com

Research on Estrogenic Activity and Endocrine Disruption Potential

While beneficial in industrial applications, the widespread use of this compound derivatives, particularly the class of benzotriazole UV stabilizers (BUVs), has raised concerns about their potential as endocrine-disrupting chemicals (EDCs). nih.govresearchgate.net Numerous studies have investigated their ability to interact with hormone receptors, revealing that several of these compounds possess estrogenic and/or anti-androgenic activity. foodpackagingforum.orgresearchgate.net

In vitro assays have been crucial in characterizing these effects. Studies have shown that the estrogenic activities of BUVs are mediated through an estrogen receptor (ER) pathway. nih.govresearchgate.net For example, several BUVs, including 2-(2-Hydroxy-5-methylphenyl)benzotriazole (UV-P), 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole (UV-PS), and 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole (UV-9), were found to induce partial estrogenic activity. nih.govresearchgate.net In contrast, other derivatives like UV-329 and UV-350 showed no estrogenic activity in the same assays. nih.govresearchgate.net

Further research has detailed the specific interactions with estrogen receptor subtypes (ERα/β) and the androgen receptor (AR). Some BUVs act as agonists (mimicking the natural hormone), while others act as antagonists (blocking the natural hormone). For instance, UV-P, UV-PS, and others showed ERα and/or ERβ agonistic activity. researchgate.netnih.gov Conversely, compounds like 2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole (UV-320) and 2-(3-s-butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole (UV-350) demonstrated both ERα and ERβ antagonistic activities. nih.gov The compound 2-(3,5-di-tert-amyl-2-hydroxylphenyl)benzotriazole (UV-328) was identified as an ERβ antagonist. foodpackagingforum.orgnih.gov In terms of anti-androgenic effects, UV-P and UV-9 were found to exhibit AR antagonistic activity, though no tested compounds showed AR agonistic activity. researchgate.netnih.gov These findings suggest that various BUVs present in the environment via plastic materials have the potential to act as endocrine disruptors. researchgate.net

Table 2: Endocrine-Disrupting Activities of Selected this compound Derivatives

Compound Name UV Stabilizer Receptor Activity Reference
2-(2-Hydroxy-5-methylphenyl)benzotriazole UV-P ERα/β Agonist foodpackagingforum.orgnih.govresearchgate.netnih.gov
2-(2-Hydroxy-5-methylphenyl)benzotriazole UV-P AR Antagonist foodpackagingforum.orgresearchgate.netnih.gov
2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole UV-PS ERα/β Agonist nih.govresearchgate.netnih.gov
2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole UV-9 ERα/β Agonist foodpackagingforum.orgnih.gov
2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole UV-9 AR Antagonist foodpackagingforum.orgresearchgate.netnih.gov
2-(3,5-di-tert-amyl-2-hydroxylphenyl)benzotriazole UV-328 ERβ Antagonist foodpackagingforum.orgnih.gov
2-(2-hydroxy-5-tert-octyl-phenyl)benzotriazole UV-329 ERα/β Agonist researchgate.netnih.gov
2-(2-hydroxy-5-tert-octyl-phenyl)benzotriazole UV-329 ERβ Antagonist nih.gov
2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole UV-320 ERα/β Antagonist nih.gov
2-(3-s-butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole UV-350 ERα/β Antagonist nih.gov

Environmental Fate, Occurrence, and Remediation Strategies

The production and use of this compound derivatives as UV stabilizers in plastics, films, and coatings can lead to their release into the environment through various waste streams. nih.gov Their chemical nature dictates their subsequent environmental fate. These compounds are generally expected to be persistent, with the core phenolic benzotriazole structure being resistant to abiotic degradation like hydrolysis. They also possess low to very low water solubility and low volatility, meaning they are expected to accumulate in soils and sediments rather than undergo long-range transport through air or water.

Widespread occurrence of these compounds has been documented in various environmental compartments. Studies in Canada detected benzotriazole UV stabilizers (BZT-UVs) in wastewater treatment plants (WWTPs), with median concentrations of 76.2 ng/L in influent and 4.84 ng/L in effluent. nih.gov The median concentration in biosolids was significantly higher at 457 ng/g (dry weight), indicating that a primary removal mechanism from the liquid stream is sorption to sludge. nih.gov In China, an analysis of surface water from Taihu Lake and the Qiantang River found that 5-chloro-2-(3,5-di-tertbutyl-2-hydroxyphenyl)-benzotriazole (UV-327) was the predominant BZT-UV, with mean concentrations of 16 ng/L and 14 ng/L, respectively. nih.gov That same study discovered seven novel BZT-UVs in the water samples, highlighting the need for ongoing monitoring. nih.gov

Advanced Research Applications in Materials Science and Technology

Development of Fluorescent Dyes and Probes

The 2-phenyl-2H-benzotriazole core is a key component in the design of novel fluorescent materials. Its derivatives are investigated for their tunable emission properties, which can be modulated by strategic chemical modifications.

A study focused on a series of 2-(2-phenyl)benzotriazole derivatives featuring amino, N-methyl amino, and acetamido groups at the ortho position of the phenyl ring. researchgate.netx-mol.comscispace.com These substitutions were found to influence the molecules' photophysical properties through the formation of intramolecular N–H∙∙∙N hydrogen bonds between the benzotriazole (B28993) ring and the substituent. researchgate.netx-mol.com While the parent 2-phenylbenzotriazole lacks an acidic proton for such bonding, the introduction of these groups led to derivatives with generally weak fluorescence emissions and low quantum yields. x-mol.com However, the luminescence of these dyes was notably enhanced when they were incorporated into a polymer matrix, a phenomenon attributed to the suppression of conformational changes and molecular motions. researchgate.net

Further research has explored how structural changes affect fluorescence deactivation pathways. In certain 2-arylbenzotriazoles, adding a methyl group to the 6' position of the phenyl ring introduces a deactivation mechanism that does not rely on intramolecular hydrogen bonding. acs.org This process involves twisted intramolecular charge transfer (TICT) states, where fluorescence is quenched through intramolecular electron transfer. acs.org For instance, derivatives with a 2'-methoxy group, which enhances non-planarity between the phenyl and benzotriazole rings, exhibit large deactivation rates. acs.org The efficiency of this fluorescence quenching is further increased when the donor/acceptor properties are enhanced, as seen in compounds with a trifluoromethyl group. acs.org The ability to tune these properties makes them interesting candidates for developing sensitive fluorescent probes.

Derivative Type Key Structural Feature Observed Photophysical Property Reference
Amino/Amido-substituted 2-(2-phenyl)benzotriazoleIntramolecular N–H∙∙∙N hydrogen bondingWeak fluorescence in solution, enhanced in polymer matrix. researchgate.netx-mol.com
6'-Methyl-2-arylbenzotriazolesSterically induced non-planar conformationFluorescence deactivation via Twisted Intramolecular Charge Transfer (TICT). acs.org
2'-Methoxy-2-arylbenzotriazolesEnhanced non-planarityLarge fluorescence deactivation rates. acs.org

Research in Organic Light-Emitting Diodes (OLEDs)

The electron-accepting nature of the this compound unit makes it a promising component for materials used in Organic Light-Emitting Diodes (OLEDs). It is frequently incorporated into donor-acceptor (D-A) type copolymers, which are fundamental to modern OLED technology.

Researchers have synthesized π-conjugated polymers with a D-A alternating structure by combining 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole (an acceptor) with various donor units like 3-octylthiophene (B1296729) or 2,2'-bithiophene. mdpi.com The resulting polymers possess low Highest Occupied Molecular Orbital (HOMO) energy levels, which can be fine-tuned by changing the donor unit. mdpi.com These deep HOMO levels are advantageous for improving the efficiency and stability of OLED devices.

In another approach, multifunctional red phosphorescent iridium complexes have been developed using a 2-phenyl-1,2,3-benzotriazole ligand. nycu.edu.tw These complexes are designed to act as 'self-host' phosphorescent materials for non-doped OLEDs, where the material can emit light efficiently without needing to be dispersed in a host matrix. nycu.edu.tw The synthesis involves creating ligands that combine the benzotriazole core with hole-transporting carbazolyl moieties. nycu.edu.tw The photoluminescence (PL) spectra of these materials are significantly influenced by the carbazolyl groups, particularly in the solid state, where the emission is red-shifted and broadened compared to the solution state. nycu.edu.tw This demonstrates the potential for creating efficient, single-component emitters for simplified OLED architectures.

Material Type Role of this compound Key Finding Application Reference
D-A CopolymersAcceptor UnitTunable, low HOMO energy levels.OLED Emitters mdpi.com
Iridium ComplexesLigand'Self-host' red phosphorescence.Non-doped OLEDs nycu.edu.tw

Investigation in Organic Photovoltaic Devices

This compound has been successfully integrated as an acceptor building block in donor-acceptor polymers and oligomers for use in the active layer of organic photovoltaic (OPV) devices, also known as organic solar cells. acs.orgacs.org The D-A architecture is a key strategy for synthesizing low-band-gap polymers that can absorb a broader range of the solar spectrum. acs.org

In one study, acceptor-donor-acceptor oligomers were designed and synthesized using this compound as the acceptor and naphthodithiophene as the donor. acs.org These oligomers were then used as the donor material in bulk-heterojunction solar cells alongside hu-berlin.dehu-berlin.de-phenyl C61-butyric acid methyl ester (PCBM). acs.org Thin films of these materials showed a red-shifted absorption compared to their solution state, indicating aggregation beneficial for light harvesting. acs.org

Further research involved synthesizing an alternating copolymer with a 2,7-functionalized carbazole (B46965) donor and a this compound acceptor. hu-berlin.de When blended with hu-berlin.dehu-berlin.de-phenyl C71-butyric acid methyl ester (PC71BM) and processed with the additive 1,8-diiodooctane (B1585395) (DIO), the resulting solar cells achieved a power conversion efficiency (PCE) approaching 4.6% and a high fill factor of 70%. hu-berlin.de The additive was found to improve the bulk morphology of the active layer and promote polymer aggregation, which enhanced photon harvesting and charge transport. hu-berlin.de These findings underscore the utility of this compound-based polymers as effective absorber materials in solution-processable organic solar cells. acs.orghu-berlin.de

Material Device Structure Key Performance Metric Reference
This compound/naphthodithiophene oligomerBulk-heterojunction with PCBMOptical gap (film) of 2.29 eV. acs.orgacs.org
Carbazole/2-phenyl-2H-benzotriazole copolymerBulk-heterojunction with PC71BM and DIO additivePower Conversion Efficiency (PCE) of ~4.6%, Fill Factor (FF) of 70%. hu-berlin.de

Application in Light Conversion Films

Derivatives of this compound are being explored for their potential use in light conversion films. These films are designed to absorb light in one spectral region, typically ultraviolet (UV), and re-emit it in another, such as the visible region. researchgate.net This functionality is valuable for protecting materials from UV degradation or for applications in lighting and displays.

Research has shown that polymer films doped with fluorescent this compound derivatives can absorb UV light effectively in the 360–400 nm range and emit visible light between 450–510 nm. researchgate.net This property makes them suitable as organic materials for converting harmful UV radiation into useful visible light. researchgate.net The benzotriazole core provides excellent photostability, a crucial requirement for such applications.

Furthermore, copolymers based on benzotriazole have been developed specifically for their UV absorbing capabilities. For example, a resorcinol-type benzotriazole-based copolymer demonstrates strong absorption across a broad UV wavelength range of 300 to 400 nm with minimal coloration in the visible spectrum. google.com Films coated with paints containing these copolymers exhibit superior UV-blocking performance, making them ideal for protecting underlying substrates from sun damage. google.com

Material Type Function Spectral Properties Reference
Dye-doped polymer filmUV-to-Visible Light ConversionAbsorbs at 360–400 nm, Emits at 450–510 nm. researchgate.net
Resorcinol-type benzotriazole copolymerUV AbsorptionStrong absorption across 300–400 nm. google.com

Concluding Remarks and Future Research Directions

Summary of Key Research Advances

Research on 2-Phenyl-2H-benzotriazole and its analogues has yielded significant progress in several key areas:

Elucidation of Photostability Mechanisms: A significant advancement has been the refined understanding of the photostability of 2-(2-hydroxyphenyl)benzotriazoles. While excited-state intramolecular proton transfer (ESIPT) is a known deactivation pathway, recent studies have revealed a more complex mechanism. paint.orgnih.gov Theoretical and experimental work suggests that a coupled proton and electron transfer, triggered by a charge-transfer state, is crucial for the ultrafast and efficient non-radiative decay. researchgate.netacs.org This process involves twisted geometries and conical intersections, which facilitate a rapid return to the ground state, thus imparting high photostability. researchgate.netacs.orgnih.gov It has also been surprisingly discovered that introducing electron-withdrawing groups at the 5-position of the benzotriazole (B28993) ring enhances photopermanence, despite weakening the intramolecular hydrogen bond traditionally thought to be solely responsible for stability. paint.orgpaint.org

Synthesis of Novel Derivatives for Advanced Applications: Synthetic methodologies have advanced to allow for the creation of novel this compound derivatives with tailored properties. researchgate.netnih.gov This includes the synthesis of acceptor-donor-acceptor oligomers and polymers incorporating the this compound unit for use in organic photovoltaics. acs.orgacs.org Furthermore, the covalent attachment of 2-(2-hydroxyphenyl)-2H-benzotriazoles to fluorophores like 1,8-naphthalimides has been shown to retard photodegradation, creating more durable fluorescent materials. nih.govrsc.org The synthesis of derivatives with amino and acetamido groups has also been explored, leading to materials with tunable fluorescence properties for potential use in light-converting films. researchgate.netnottingham.ac.uk

Exploration in Organic Electronics: The electron-accepting nature of the benzotriazole moiety has been leveraged in the design of materials for organic electronics. mdpi.com Donor-acceptor polymers and oligomers based on this compound have been synthesized and investigated for their potential in organic field-effect transistors (OFETs) and bulk-heterojunction solar cells. acs.orgmdpi.com These materials exhibit intramolecular charge transfer, a key property for such applications. acs.orgmdpi.com

Development of Fluorescent Materials and Sensors: While many 2-hydroxyphenyl-benzotriazoles are non-fluorescent due to efficient ESIPT, research has demonstrated that modifying the molecular structure can lead to fluorescent materials. researchgate.net For instance, derivatives with specific amino substitutions exhibit weak but detectable fluorescence, which can be enhanced in a polymer matrix. researchgate.netnottingham.ac.uk These fluorescent properties have been harnessed to create materials for light conversion films that absorb UV light and emit in the visible region. researchgate.netnottingham.ac.uk Additionally, the potential for these compounds to act as fluorescent probes is an area of active investigation. researchgate.net

Identification of Current Research Gaps

Despite the progress, several research gaps remain in the understanding and application of this compound:

Systematic Structure-Property Relationship Studies: While various derivatives have been synthesized, a comprehensive and systematic investigation into the relationship between the substituent's electronic nature and position on both the phenyl and benzotriazole rings and the resulting photophysical and electronic properties is still needed. A deeper understanding would enable more precise tuning of these materials for specific applications.

Biomedical Applications and Biological Interactions: The biological activities of this compound and its derivatives are not extensively explored. While some studies have touched upon their potential as antimicrobial or anticancer agents, and others have investigated their estrogenic activity, this remains a relatively nascent area of research. researchgate.netnih.gov More in-depth studies are required to understand their mechanisms of action, potential therapeutic applications, and toxicological profiles. researchgate.netontosight.ai

Performance and Long-Term Stability in Organic Devices: Although promising for organic electronics, the long-term operational stability and performance of devices incorporating this compound-based materials need further investigation. Factors affecting device lifetime, such as photodegradation of the materials under operational stress and interfacial stability, require detailed study.

Exploration of Non-Linear Optical Properties: The unique electronic structure of these compounds suggests they may possess interesting non-linear optical (NLO) properties. However, this area remains largely unexplored. A systematic investigation into the NLO characteristics of this compound derivatives could open up new applications in photonics and optoelectronics.

Prospective Avenues for Future Inquiry

Future research on this compound is poised to move in several exciting directions:

Computational Design and High-Throughput Screening: The use of advanced computational methods, such as density functional theory (DFT) and time-dependent DFT, will continue to be crucial for predicting the properties of new derivatives and for elucidating reaction mechanisms. nih.govresearchgate.net High-throughput virtual screening could accelerate the discovery of compounds with desired characteristics for specific applications.

Advanced Materials for Energy Applications: A key future direction is the development of more efficient and stable materials for organic solar cells and OFETs. This will involve the design and synthesis of novel donor-acceptor copolymers and small molecules with optimized energy levels, charge transport properties, and film morphologies. acs.orgacs.org

Development of Smart Materials and Sensors: Building on the tunable fluorescence of certain derivatives, future work could focus on creating "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. This could lead to the development of highly sensitive and selective chemical sensors and biosensors. researchgate.net

Biomedical Imaging and Therapeutics: A more concerted effort to explore the biomedical potential of these compounds is warranted. This includes the design of fluorescent probes for cellular imaging and the investigation of their efficacy as therapeutic agents, potentially for antiviral or anticancer applications. researchgate.netmdpi.com

Sustainable Synthesis and Green Chemistry: As with all chemical manufacturing, future research should also focus on developing more environmentally friendly and sustainable synthetic routes to this compound and its derivatives, minimizing the use of hazardous reagents and solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.